4-Ethylpyrimidin-2-ol hydrochloride
Overview
Description
4-Ethylpyrimidin-2-ol hydrochloride is a chemical compound with the molecular formula C6H8N2O·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in pharmaceutical research and as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylpyrimidin-2-ol hydrochloride typically involves the reaction of ethylamine with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch processing. The use of automated systems and advanced monitoring techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-Ethylpyrimidin-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by a catalyst
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce pyrimidine derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted pyrimidine compounds .
Scientific Research Applications
4-Ethylpyrimidin-2-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-Ethylpyrimidin-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
4-Ethylpyrimidin-2-ol hydrochloride can be compared with other pyrimidine derivatives, such as:
- 4-Methylpyrimidin-2-ol hydrochloride
- 4-Propylpyrimidin-2-ol hydrochloride
- 4-Butylpyrimidin-2-ol hydrochloride
These compounds share a similar core structure but differ in the length and nature of the alkyl group attached to the pyrimidine ring. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs .
Properties
IUPAC Name |
6-ethyl-1H-pyrimidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-5-3-4-7-6(9)8-5;/h3-4H,2H2,1H3,(H,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKIIVPSAUYERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NC(=O)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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